

physical and chemical properties of n-hexyl nitrite

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Compound of Interest

Compound Name: *Hexyl nitrite*

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An In-depth Technical Guide to **n-Hexyl Nitrite**: Physical and Chemical Properties for the Research Professional

Introduction

n-Hexyl nitrite ($C_6H_{13}NO_2$) is an alkyl ester of hexanol and nitrous acid, belonging to the broader class of organic compounds known as alkyl nitrites.^{[1][2]} It is a volatile, yellow to light amber liquid recognized for its reactivity and characteristic fruity or sweet odor.^[1] This document provides a comprehensive overview of the physical, chemical, and biological properties of **n-hexyl nitrite**, intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and visual diagrams to elucidate key processes and pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **n-hexyl nitrite** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ NO ₂	[1] [2] [3] [4]
Molecular Weight	131.17 g/mol	[1] [3] [4]
CAS Number	638-51-7	[1] [2]
Appearance	Yellow to light amber liquid	[1]
Odor	Fruity or sweet	[1]
Density	0.874 g/cm ³	[1]
Melting Point	-90°C	[1]
Boiling Point	~151°C (decomposes)	[1] [5]
Flash Point	-2°C	[5]
Solubility in Water	Slightly soluble	[1]
Solubility in Organic Solvents	Miscible with alcohols, ethers, and hydrocarbons	[1]
IUPAC Name	hexyl nitrite	[4]
Synonyms	1-Hexyl nitrite, Nitrous acid hexyl ester	[1] [3]

Chemical Reactivity and Stability

n-Hexyl nitrite is a reactive compound used as an intermediate in organic synthesis, particularly in diazotization and nitrosation reactions.[\[1\]](#)

- Decomposition: Like other alkyl nitrites, it can decompose upon standing, yielding oxides of nitrogen, water, the corresponding alcohol (hexanol), and polymerization products of the related aldehyde.[\[6\]](#)
- Homolytic Cleavage: The C–O bond in alkyl nitrites is relatively weak, making them susceptible to homolytic cleavage to form alkyl radicals.[\[6\]](#)

- Nucleophilic Substitution: The nitrite group can be displaced in S_N2 reactions by various nucleophiles, such as halides or thiols.[3]
- Storage: Due to its reactivity and flammability, **n-hexyl nitrite** should be stored in a cool, well-ventilated area in tightly closed containers, away from heat, sparks, open flames, and incompatible materials like acids and oxidizing agents.[1]

Experimental Protocols

Synthesis of n-Hexyl Nitrite

This is the most common method for synthesizing **n-hexyl nitrite**.[3] It involves the reaction of hexanol with nitrous acid, which is typically generated *in situ*.

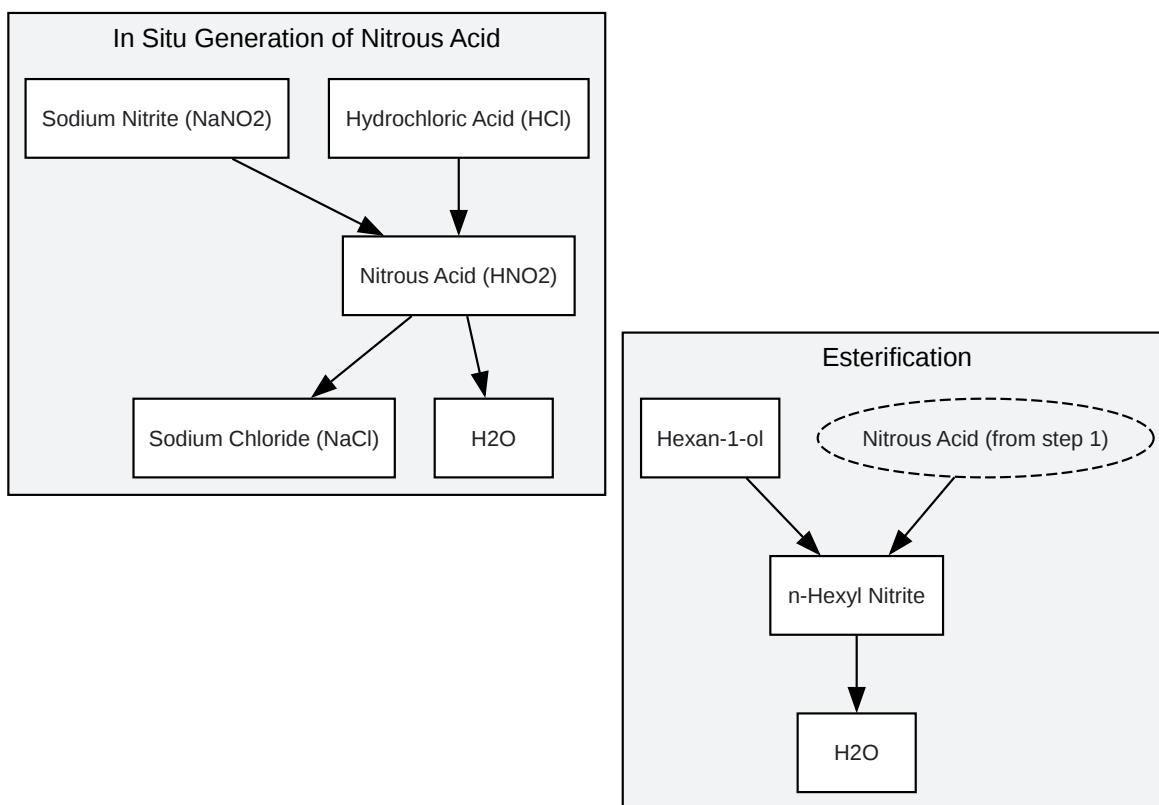
Materials:

- Hexan-1-ol
- Sodium nitrite ($NaNO_2$)
- A mineral acid (e.g., hydrochloric acid, HCl)
- Ice bath
- Reaction flask with a stirrer
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Preparation of Nitrous Acid: Nitrous acid is generated *in situ* by the slow addition of a mineral acid to a cooled, aqueous solution of sodium nitrite. This step must be performed at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable nitrous acid.
- Esterification: Hexan-1-ol is added to the freshly prepared nitrous acid solution. The reaction mixture is kept at a low temperature and stirred to ensure proper mixing.

- Work-up: Upon completion of the reaction, the organic layer containing **n-hexyl nitrite** is separated from the aqueous layer using a separatory funnel.
- Purification: The organic layer is washed with water and a dilute sodium bicarbonate solution to remove any remaining acid. It is then dried over an anhydrous drying agent, such as sodium sulfate. The final product can be further purified by distillation under reduced pressure.



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Diagram 1: Synthesis of **n-Hexyl Nitrite** via Esterification.

An alternative laboratory-scale synthesis involves the reaction of 1-bromohexane with a nitrite source.^[7]

Materials:

- 1-Bromohexane
- Tris(dimethylamino)sulfonium nitrite
- Acetonitrile (solvent)
- Gas-liquid chromatography (GLC) apparatus for analysis

Procedure:

- A solution of tris(dimethylamino)sulfonium nitrite (2M in acetonitrile) is prepared.
- 1-bromohexane is added to the nitrite solution.
- The reaction progress is monitored by GLC.
- The reaction typically proceeds to completion within 15 minutes, yielding a mixture of 1-nitrohexane and **1-hexyl nitrite**.^[7]

Analytical Method: Spectrophotometric Determination of Nitrite

The concentration of **n-hexyl nitrite**, or more generally the nitrite ion after appropriate sample preparation, can be determined using spectrophotometry. The Griess assay is a common colorimetric method.^[8]

Principle: This method is based on a diazotization reaction. In an acidic medium, nitrite reacts with an aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This salt is then coupled with another aromatic compound (e.g., N-(1-naphthyl)-ethylenediamine dihydrochloride, NED) to produce a highly colored azo dye.^{[9][10]} The intensity of the color, which is proportional to the nitrite concentration, is measured with a spectrophotometer.

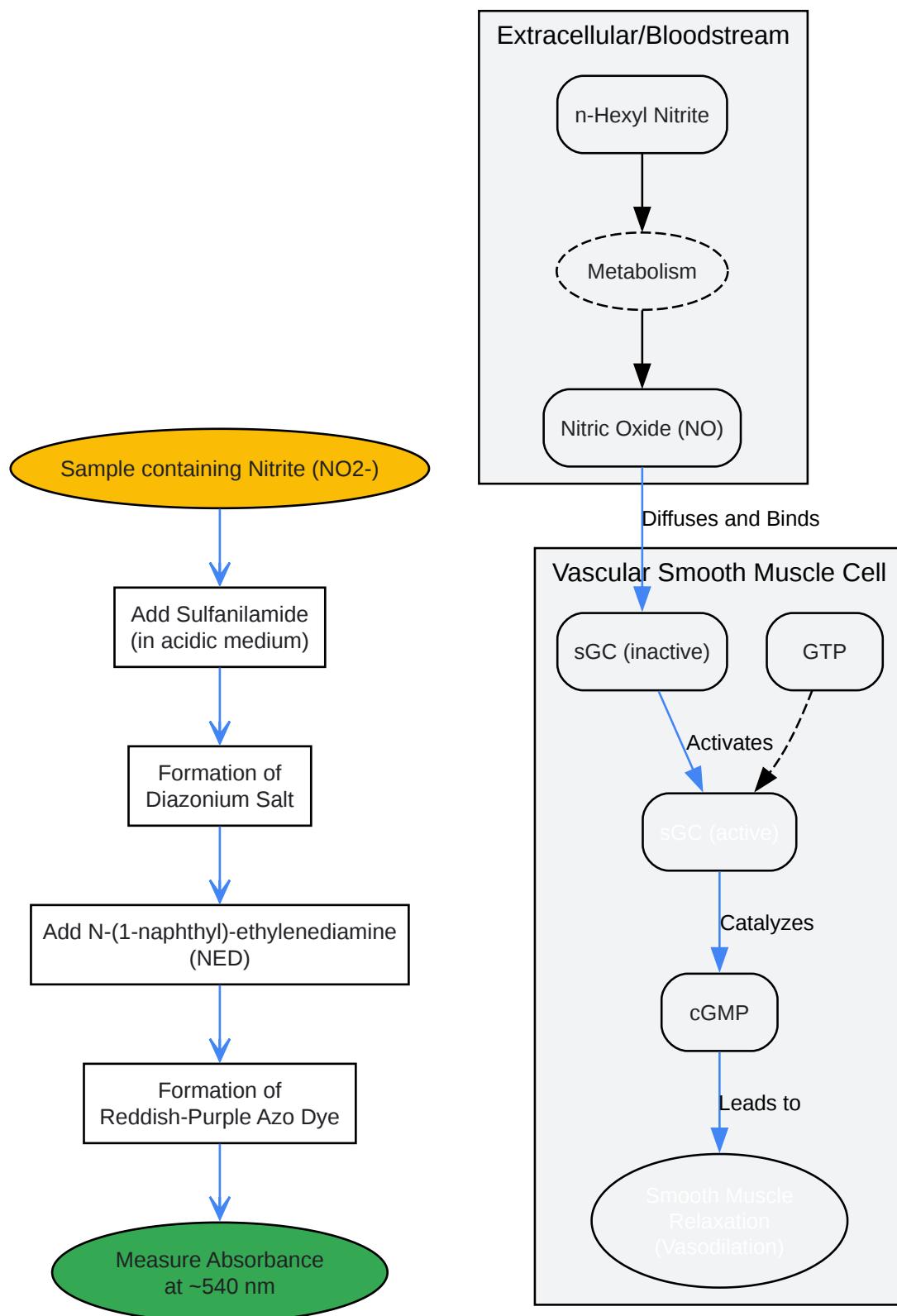
Materials:

- Spectrophotometer

- Nitrite-free deionized water
- Color Reagent: A solution containing phosphoric acid, sulfanilamide, and NED.[9]
- Stock Nitrite Standard Solution (e.g., 100 ppm)
- Pipettes and volumetric flasks for dilutions

Procedure:

- Sample Preparation: If the sample contains **n-hexyl nitrite**, a hydrolysis step may be necessary to convert it to the nitrite ion. The sample should be diluted with nitrite-free water to fall within the linear range of the assay.
- Standard Curve Preparation: A series of nitrite standards of known concentrations are prepared by diluting the stock solution.
- Color Development: A specific volume of the color reagent is added to each standard and the unknown sample. The solutions are mixed and allowed to stand for a defined period for the color to develop fully.
- Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).[8][10]
- Quantification: A calibration curve is plotted with absorbance versus the concentration of the standards. The concentration of nitrite in the unknown sample is determined by interpolating its absorbance on this curve.

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